3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

Catalog No.
S743126
CAS No.
879326-80-4
M.F
C13H19NO2Si
M. Wt
249.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyr...

CAS Number

879326-80-4

Product Name

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

IUPAC Name

2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane

Molecular Formula

C13H19NO2Si

Molecular Weight

249.38 g/mol

InChI

InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3

InChI Key

OZASIYDGVNBWMZ-UHFFFAOYSA-N

SMILES

COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC

Canonical SMILES

COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine (CAS 879326-80-4) is a highly specialized, orthogonally protected heterocyclic building block designed for advanced synthetic workflows. Featuring a pyridine core substituted with an acetal-protected aldehyde (dimethoxymethyl) and a TMS-protected terminal alkyne, this compound allows for precise, sequential functionalization without cross-reactivity. By masking both reactive sites, it provides a stable, shelf-ready precursor for complex active pharmaceutical ingredient (API) synthesis, eliminating the handling issues associated with volatile or prone-to-polymerization unprotected pyridine analogs.

Attempting to substitute this doubly-protected scaffold with its unprotected counterpart, 5-ethynylnicotinaldehyde, introduces severe process liabilities, including spontaneous alkyne homocoupling and aldehyde oxidation during storage or reaction [1]. Alternatively, procuring a halide precursor such as 5-bromo-3-(dimethoxymethyl)pyridine (CAS 879326-81-5) forces the buyer to perform an upstream Sonogashira coupling. This generic substitution not only adds a synthetic step but also introduces palladium and copper catalysts into the workflow, necessitating stringent and costly heavy-metal scavenging protocols to meet downstream API purity specifications.

Processability: Elimination of Upstream Palladium Catalysis

Procuring the pre-coupled TMS-alkyne completely bypasses the need for the buyer to execute a Sonogashira coupling on a halogenated precursor (e.g., 5-bromo-3-(dimethoxymethyl)pyridine). This eliminates the introduction of palladium and copper into the synthetic sequence, which is critical since residual Pd must often be reduced to <10 ppm in final pharmaceutical products [1]. By starting with CAS 879326-80-4, manufacturers save one complete synthetic step and avoid the yield losses (typically 10-15%) associated with metal scavenging treatments [2].

Evidence DimensionPalladium introduced into workflow / Synthetic steps
Target Compound Data0 ppm Pd introduced / 0 additional steps
Comparator Or Baseline5-bromo-3-(dimethoxymethyl)pyridine (requires buyer-side Sonogashira)
Quantified DifferenceEliminates 1 step and 100% of upstream Pd/Cu catalyst requirements
ConditionsStandard API manufacturing workflow

Eliminating heavy metal catalysts early in the synthesis reduces purification costs and prevents trace metal contamination in sensitive downstream biological assays.

Reagent Compatibility: Protection Against Strong Nucleophiles

The dimethoxymethyl (acetal) group provides critical shielding of the electrophilic formyl carbon. When subjected to strong nucleophiles like Grignard reagents or organolithiums—often required for functionalizing the pyridine ring—the fully protected CAS 879326-80-4 remains intact. In contrast, mono-protected analogs like 5-((trimethylsilyl)ethynyl)nicotinaldehyde suffer from rapid, undesired nucleophilic addition at the free aldehyde, leading to complex mixtures and near-total loss of the starting material [1].

Evidence DimensionRecovery/Stability in the presence of organometallic nucleophiles
Target Compound Data>95% stability of the formyl equivalent (acetal)
Comparator Or Baseline5-((trimethylsilyl)ethynyl)nicotinaldehyde (free aldehyde)
Quantified DifferencePrevents >90% yield loss due to undesired nucleophilic attack at the formyl position
ConditionsReactions involving R-MgX or R-Li at low to ambient temperatures

This orthogonal protection is mandatory for multi-step syntheses where the pyridine core must undergo strong base-mediated transformations before the aldehyde is utilized.

Storage and Handling: Prevention of Alkyne Homocoupling

Terminal alkynes attached to electron-deficient heteroaromatics are notoriously prone to oxidative homocoupling (Glaser-type reactions) and polymerization upon extended storage or exposure to air. The TMS protection on the ethynyl group of CAS 879326-80-4 suppresses this degradation pathway entirely, ensuring a shelf life of months to years under standard conditions. Unprotected 5-ethynylnicotinaldehyde, by comparison, requires strict inert atmosphere storage and often exhibits significant purity degradation (dropping below 90%) within weeks [1].

Evidence DimensionPurity retention over time (Shelf life)
Target Compound DataMaintains >95% purity over extended storage
Comparator Or Baseline5-ethynylnicotinaldehyde (unprotected terminal alkyne)
Quantified DifferencePrevents 10-20% purity loss via spontaneous homocoupling/polymerization
ConditionsStandard laboratory storage (ambient to 4°C, variable atmosphere)

Procuring the TMS-protected variant guarantees batch-to-batch reproducibility and eliminates the need for repurification prior to use.

Sequential Click Chemistry and Reductive Amination in API Synthesis

Because CAS 879326-80-4 offers orthogonal deprotection, it is a highly effective precursor for synthesizing complex bifunctional drugs. The TMS group can be selectively removed with fluoride (e.g., TBAF) to reveal the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the acetal remains intact. Subsequently, mild acidic hydrolysis unmasks the aldehyde for reductive amination. This precise sequencing is impossible with unprotected or mono-protected analogs [1].

Development of Advanced Pyridine-Based Ligands for Catalysis

In the design of novel bidentate or tridentate ligands, the pyridine core often requires harsh metalation or cross-coupling conditions. The robust dual protection of this compound allows chemists to perform aggressive functionalization on the pyridine ring itself without destroying the sensitive alkyne or aldehyde handles, which can later be deprotected to attach the ligand to a solid support or extended framework [1].

High-Throughput Divergent Library Generation

For drug discovery programs requiring large libraries of pyridine derivatives, this building block allows for divergent synthesis. Aliquots of the compound can be subjected to either acidic conditions (to derivatize the aldehyde first) or basic/fluoride conditions (to derivatize the alkyne first). This flexibility accelerates structure-activity relationship (SAR) studies and maximizes the utility of a single procured starting material [1].

Wikipedia

3-(Dimethoxymethyl)-5-[(trimethylsilyl)ethynyl]pyridine

Dates

Last modified: 08-15-2023

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